molecular formula C10H19NO3 B7336680 3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide

Cat. No.: B7336680
M. Wt: 201.26 g/mol
InChI Key: WUDLSMZPVGBSDR-CCNFQMFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain and inflammation regulation. JNJ-1661010 has been studied for its potential therapeutic applications in pain management, anxiety, and depression.

Mechanism of Action

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can then activate cannabinoid receptors in the body. This activation leads to a reduction in pain and inflammation, as well as anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of anandamide, which can activate cannabinoid receptors in the body. This activation leads to a reduction in pain and inflammation, as well as anxiolytic and antidepressant effects. This compound has also been shown to reduce the levels of other fatty acid amides, which can have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in animal models, providing a wealth of data for researchers. However, this compound also has limitations. It is not specific to FAAH and can inhibit other enzymes, leading to potential off-target effects. It also has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide. One area of research is the development of more specific FAAH inhibitors that do not have off-target effects. Another area of research is the study of this compound in human clinical trials for its potential therapeutic applications in pain management, anxiety, and depression. Additionally, the study of other endocannabinoid modulators and their potential therapeutic applications is an area of interest.

Synthesis Methods

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of several chemical reactions such as esterification, reduction, and cyclization. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide has been studied for its potential therapeutic applications in pain management, anxiety, and depression. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Properties

IUPAC Name

3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-8(6-12)11-9(13)7-4-10(2,14)5-7/h7-8,12,14H,3-6H2,1-2H3,(H,11,13)/t7?,8-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLSMZPVGBSDR-CCNFQMFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CC(C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)C1CC(C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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